molecular formula C19H23ClN4O3S B2435862 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189910-51-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2435862
CAS No.: 1189910-51-7
M. Wt: 422.93
InChI Key: FOVXRXBFTGRONH-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring system, a morpholinoethyl group, and an isoxazolecarboxamide moiety, making it a unique candidate for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the treatment of diseases such as cancer or inflammation.

  • Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used, but it may involve binding to receptors or enzymes, leading to downstream effects such as inhibition or activation of certain pathways.

Comparison with Similar Compounds

  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

  • N-benzyl-4,5-dimethylbenzo[d]thiazol-2-amine

  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles

Uniqueness: N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S.ClH/c1-13-3-4-14(2)17-16(13)21-19(27-17)23(18(24)15-5-6-20-26-15)8-7-22-9-11-25-12-10-22;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVXRXBFTGRONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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